molecular formula C9H22ClN3O B14642109 N'-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane CAS No. 51961-45-6

N'-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane

Cat. No.: B14642109
CAS No.: 51961-45-6
M. Wt: 223.74 g/mol
InChI Key: NWTMPLSLSVYCTM-UHFFFAOYSA-N
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Description

N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane is a compound that combines the properties of a diamine and an epoxide. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane typically involves the reaction of propane-1,3-diamine with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Amination of Propane-1,3-diamine: Propane-1,3-diamine is reacted with an appropriate amine to introduce the aminopropyl group.

    Reaction with Epichlorohydrin: The aminopropyl-substituted propane-1,3-diamine is then reacted with epichlorohydrin under controlled temperature and pH conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

    Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactive nature.

Mechanism of Action

The mechanism of action of N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: A simple diamine with similar reactivity but lacks the epoxide functionality.

    N,N’-Bis(3-aminopropyl)-1,3-propanediamine: A compound with similar diamine structure but different functional groups.

    N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine: A compound with a longer alkyl chain, used in different applications.

Uniqueness

N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane is unique due to the presence of both diamine and epoxide functionalities, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.

Properties

CAS No.

51961-45-6

Molecular Formula

C9H22ClN3O

Molecular Weight

223.74 g/mol

IUPAC Name

N'-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane

InChI

InChI=1S/C6H17N3.C3H5ClO/c7-3-1-5-9-6-2-4-8;4-1-3-2-5-3/h9H,1-8H2;3H,1-2H2

InChI Key

NWTMPLSLSVYCTM-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCl.C(CN)CNCCCN

Related CAS

51961-45-6

Origin of Product

United States

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